molecular formula C10H11ClS B14639880 Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- CAS No. 53299-60-8

Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-

Cat. No.: B14639880
CAS No.: 53299-60-8
M. Wt: 198.71 g/mol
InChI Key: DKDRMVVHAOBHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 2-chloro-2-propenylthio group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- typically involves the reaction of 4-methylthiophenol with 2-chloro-2-propenyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-methylthiophenol attacks the electrophilic carbon of 2-chloro-2-propenyl chloride, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the double bond into a single bond.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid, sulfuric acid

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Dechlorinated products, saturated hydrocarbons

    Substitution: Nitro-substituted benzene derivatives

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their ability to act as antimicrobial, antifungal, or anticancer agents .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

  • Benzene, 1-chloro-2-propyl-
  • Benzene, 1-chloro-2-(chloromethyl)-
  • Benzene, (3-chloro-1-propenyl)-

Uniqueness: Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl- is unique due to the presence of both a 2-chloro-2-propenylthio group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry .

Properties

CAS No.

53299-60-8

Molecular Formula

C10H11ClS

Molecular Weight

198.71 g/mol

IUPAC Name

1-(2-chloroprop-2-enylsulfanyl)-4-methylbenzene

InChI

InChI=1S/C10H11ClS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,2,7H2,1H3

InChI Key

DKDRMVVHAOBHME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.